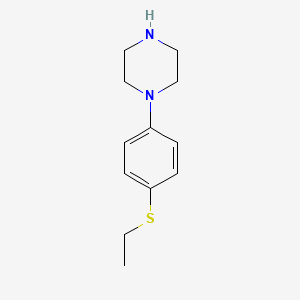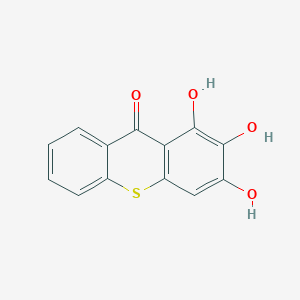
9H-Thioxanthen-9-one, 1,2,3-trihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthen-9-one, 1,2,3-trihydroxy- is a compound belonging to the thioxanthone family, which is characterized by a tricyclic structure containing sulfur and oxygen atoms
Preparation Methods
The synthesis of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- can be achieved through several methods. One common approach involves the nucleophilic aroylation catalyzed by N-heterocyclic carbene (NHC), where the aroyl group from an aldehyde reacts with a trifluoronitrobenzene derivative to form the desired thioxanthone structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
9H-Thioxanthen-9-one, 1,2,3-trihydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the thioxanthone core, leading to new compounds with altered properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9H-Thioxanthen-9-one, 1,2,3-trihydroxy- has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Industry: Its photoinitiating properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- involves its ability to absorb light and undergo photochemical reactions. This property is utilized in photopolymerization processes, where the compound is excited to a triplet state by absorbing energy from photons. This excited state can then initiate polymerization reactions, leading to the formation of complex polymer structures .
Comparison with Similar Compounds
9H-Thioxanthen-9-one, 1,2,3-trihydroxy- can be compared to other thioxanthone derivatives and similar compounds:
2-Hydroxy-9H-thioxanthen-9-one: Another thioxanthone derivative with similar photoinitiating properties.
2,7-Dimethoxy-9H-thioxanthen-9-one: A derivative with methoxy groups that enhance its solubility and photochemical properties.
Isopropyl-9H-thioxanthen-9-one: Known for its use in photoinitiation and polymerization processes.
These compounds share the core thioxanthone structure but differ in their substituents, leading to variations in their chemical and physical properties.
Properties
CAS No. |
835596-95-7 |
|---|---|
Molecular Formula |
C13H8O4S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
1,2,3-trihydroxythioxanthen-9-one |
InChI |
InChI=1S/C13H8O4S/c14-7-5-9-10(13(17)12(7)16)11(15)6-3-1-2-4-8(6)18-9/h1-5,14,16-17H |
InChI Key |
WOOJXDZBJBUFIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C(=C3O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


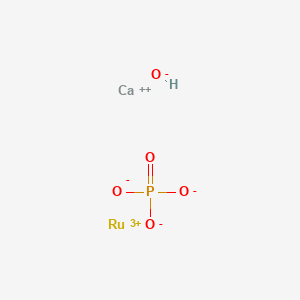

![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)

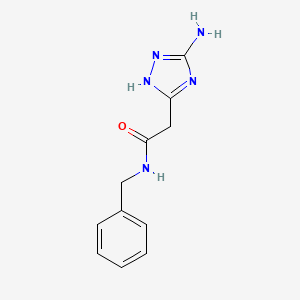

![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)
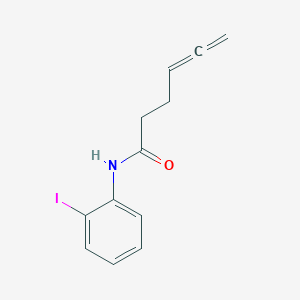
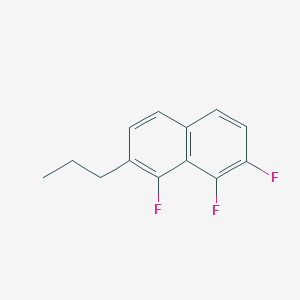
![{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid](/img/structure/B14192147.png)
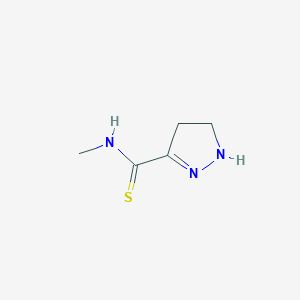
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)
